Nomilin Exhibits 2.9–4.2× Higher CYP3A4 Inhibitory Potency Compared to Obacunone with Distinct Mechanism-Based Kinetics
Nomilin inhibits CYP3A4 with an IC50 of 3.50 µmol/L, compared to 6.08 µmol/L for obacunone, representing a 1.74-fold higher potency [1]. The Ki value for nomilin is 2.92 µmol/L versus 1.25 µmol/L for obacunone, with Kinact values of 0.033 min⁻¹ (nomilin) and 0.078 min⁻¹ (obacunone) in human liver microsomes. In contrast, limonin acts as a reversible mechanism-based inhibitor with distinctly different kinetics [2]. Nomilin uniquely inhibits human P-gp in a concentration-dependent manner while limonin does not exhibit comparable dual CYP3A4/P-gp modulation [3].
| Evidence Dimension | CYP3A4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.50 µmol/L |
| Comparator Or Baseline | Obacunone IC50 = 6.08 µmol/L |
| Quantified Difference | 1.74× lower IC50 (higher potency); Ki 2.92 vs 1.25 µmol/L |
| Conditions | Human liver microsomes, NADPH-dependent pre-incubation |
Why This Matters
The superior CYP3A4 inhibitory potency and unique dual CYP3A4/P-gp activity profile enable nomilin-specific applications in bioavailability enhancement and drug interaction studies that cannot be replicated with obacunone or limonin.
- [1] Han, Y.L., et al. Inhibition of Cytochrome P450 by Nomilin and Obacunone and Potential Mechanism in Human Liver Microsomes. Chinese Herbal Medicines. 2017; 9(3): 295-298. View Source
- [2] Iwata, H., et al. Mechanism-based inactivation of human liver microsomal CYP3A4 by rutaecarpine and limonin from Evodia fruit extract. Drug Metabolism and Pharmacokinetics. 2005; 20(1): 34-45. View Source
- [3] Piyapolrungroj, N., et al. Role of Citrus Limonoid as a Possible Bioavailability Enhancer. Key Engineering Materials. 2020; 859: 132-138. View Source
